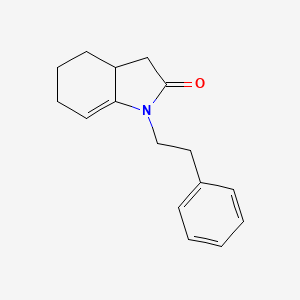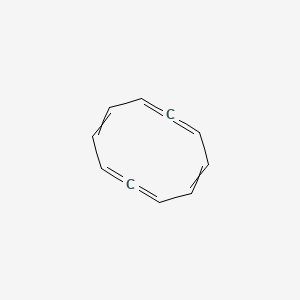
Cyclodeca-1,2,4,6,7,9-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclodeca-1,2,4,6,7,9-hexaene is a fascinating organic compound characterized by its unique structure, consisting of a ten-membered carbon ring with six conjugated double bonds. This compound falls under the category of annulenes, which are monocyclic hydrocarbons with alternating single and double bonds. The study of this compound provides valuable insights into the properties and behaviors of medium-sized ring systems, making it a subject of interest in organic chemistry .
Métodos De Preparación
The synthesis of cyclodeca-1,2,4,6,7,9-hexaene involves several steps, often starting from simpler precursors. One common synthetic route includes the cyclization of linear polyenes under specific conditions. For instance, the compound can be synthesized by the cyclization of a suitable diene precursor using a transition metal catalyst. The reaction conditions typically involve high temperatures and inert atmospheres to prevent unwanted side reactions .
advancements in synthetic organic chemistry may pave the way for more efficient production techniques in the future .
Análisis De Reacciones Químicas
Cyclodeca-1,2,4,6,7,9-hexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclodecane.
Substitution: Electrophilic substitution reactions can occur, where halogens or other substituents replace hydrogen atoms on the ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diketones or carboxylic acids, while reduction results in the formation of cyclodecane .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of cyclodeca-1,2,4,6,7,9-hexaene involves its interactions with various molecular targets and pathways. The compound’s conjugated double bonds allow it to participate in electron transfer processes, making it a potential candidate for applications in organic electronics and photovoltaics . Additionally, its ability to undergo various chemical reactions enables it to interact with biological molecules, potentially influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Cyclodeca-1,2,4,6,7,9-hexaene can be compared with other similar compounds, such as:
Cycloocta-1,3,5,7-tetraene: This compound has a smaller ring size and fewer double bonds, resulting in different chemical properties and reactivity.
Cyclododeca-1,3,5,7,9,11-hexaene: With a larger ring size, this compound exhibits different conformational and electronic properties compared to this compound.
Cyclonona-1,2,4,5,7,8-hexaene: This compound has a similar number of double bonds but a different ring size, leading to variations in stability and reactivity.
The uniqueness of this compound lies in its specific ring size and conjugation pattern, which contribute to its distinct chemical and physical properties .
Propiedades
Número CAS |
663599-31-3 |
|---|---|
Fórmula molecular |
C10H8 |
Peso molecular |
128.17 g/mol |
InChI |
InChI=1S/C10H8/c1-2-4-6-8-10-9-7-5-3-1/h1-4,7-10H |
Clave InChI |
HVIPDMMFBOJNPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C=CC=CC=C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)
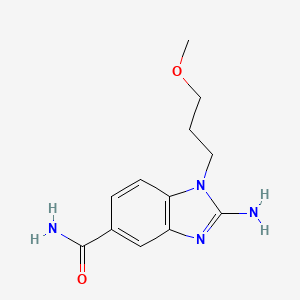
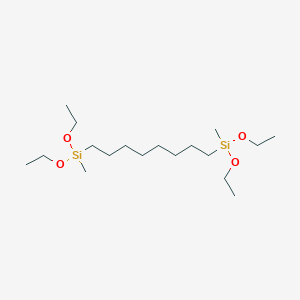

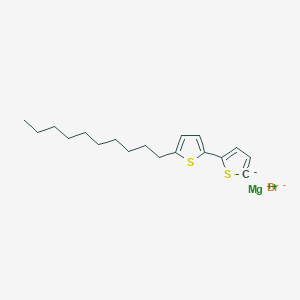
![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
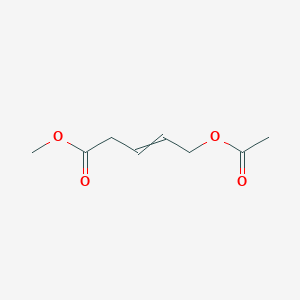
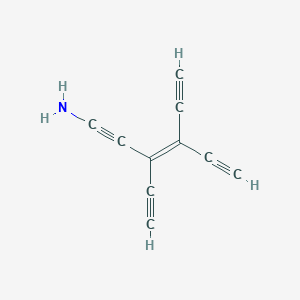
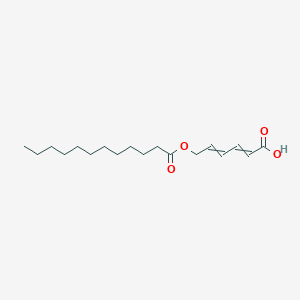
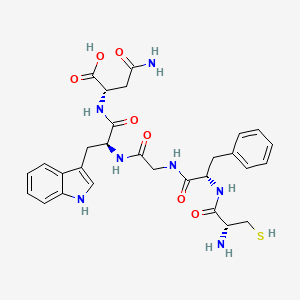
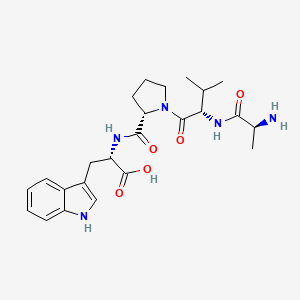
![2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile](/img/structure/B14232181.png)
